N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a methoxy group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Preparation of the oxalamide: The furan-2-ylmethylamine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Introduction of the methoxy and o-tolyl groups: The final step involves the reaction of the oxalamide intermediate with 2-methoxy-2-(o-tolyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy and o-tolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxalamide moiety may produce corresponding diamines.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and oxalamide moiety may interact with enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(furan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide
- N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylethyl)oxalamide
- N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide
Uniqueness
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to the presence of the o-tolyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-6-3-4-8-14(12)15(22-2)11-19-17(21)16(20)18-10-13-7-5-9-23-13/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVGEXJYMIHDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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